Technical Whitepaper: Optimized Synthesis of Tris(trimethylsilylmethyl)borane
Technical Whitepaper: Optimized Synthesis of Tris(trimethylsilylmethyl)borane
The following technical guide details the optimized synthesis of Tris(trimethylsilylmethyl)borane , a sterically demanding organoborane used frequently as a bulky Lewis acid or a precursor for "frustrated Lewis pair" (FLP) chemistry and deprotonative metallation.
This guide prioritizes the Organolithium Route (via trimethylsilylmethyllithium) over the traditional Grignard route. This method, recently utilized by groups such as Hevia et al. (2023), offers superior impurity profiles by avoiding magnesium halide salt occlusions, which are notoriously difficult to separate from viscous organoboron liquids.
(CAS: 18077-26-4)Part 1: Strategic Rationale & Mechanistic Insight
The Synthetic Challenge
The synthesis of Tris(trimethylsilylmethyl)borane presents a classic "steric wall" problem. While the first two alkylations of the boron center proceed rapidly, the third addition is kinetically inhibited by the bulk of the trimethylsilylmethyl groups. Incomplete alkylation results in the persistent impurity chlorobis(trimethylsilylmethyl)borane , which has a boiling point similar to the product, making separation by distillation difficult.
The Solution: Inverse Addition via Organolithium
To ensure complete conversion to the tri-alkyl species, this protocol utilizes:
-
High-Energy Reagent: (Trimethylsilyl)methyllithium (
) is more nucleophilic than its Grignard counterpart. -
Inverse Addition: Adding the boron source (
) to an excess of the lithium reagent ensures that the boron center is constantly surrounded by a high concentration of alkylating agent, driving the reaction to completion ( ). -
Salt Elimination: The byproduct, LiCl, precipitates quantitatively in non-polar solvents (pentane/hexane), allowing for simple filtration rather than aqueous extraction (which risks hydrolysis).
Reaction Pathway
The reaction proceeds via sequential nucleophilic substitution at the boron center:
Part 2: Pre-Synthesis Preparation & Safety
Critical Quality Attributes (CQA)
WARNING: Do not confuse the target molecule with Tris(trimethylsilyl) borate (
| Component | Specification | Purpose |
| Boron Trichloride ( | 1.0 M in Hexane/Heptane | Boron source.[1] Toxic/Corrosive. |
| (Trimethylsilyl)methyllithium | 1.0 M in Pentane | Alkylating agent. Pyrophoric. |
| Solvent (Pentane/Hexane) | Anhydrous (<10 ppm | Reaction medium. Must be degassed. |
| Inert Gas | Argon (99.999%) | Essential. Product is air-sensitive.[2] |
Safety & Handling
-
Pyrophoric Hazard: (Trimethylsilyl)methyllithium can ignite spontaneously in air. All transfers must occur via cannula or gas-tight syringe under positive Argon pressure.
-
Inhalation Hazard:
hydrolyzes to form HCl gas. Work in a well-ventilated fume hood. -
Product Stability:
is air-sensitive and potentially pyrophoric on high-surface-area materials (e.g., paper towels, silica).
Part 3: Step-by-Step Protocol
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis, emphasizing the critical temperature control points.
Figure 1: Critical path for the synthesis of Tris(trimethylsilylmethyl)borane via the organolithium route.
Detailed Methodology
Scale: 15 mmol scale (based on
Step 1: Reactor Setup
-
Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar.
-
Cycle the flask 3 times (Vacuum/Argon) to ensure an inert atmosphere.
-
Attach a pressure-equalizing addition funnel (also flame-dried) to the main neck.
Step 2: Reagent Charging (The "Li-Pool")
-
Under Argon flow, charge the flask with (Trimethylsilyl)methyllithium (45 mL, 1.0 M in pentane, 45 mmol).
-
Note: A slight excess (e.g., 46-48 mmol) is recommended to drive the reaction, but 3.0 equivalents is the stoichiometric baseline.
-
-
Cool the flask to 0°C using an ice/water bath.
Step 3: Controlled Addition
-
Charge the addition funnel with Boron Trichloride (
) solution (15 mL, 1.0 M in hexane, 15 mmol). -
Add the
dropwise to the lithium reagent over 30 minutes.-
Observation: A white precipitate (LiCl) will form immediately.
-
Why Dropwise? The reaction is exothermic. Rapid addition can cause solvent boiling and loss of volatile reagents.
-
Step 4: Reaction Completion
-
Once addition is complete, allow the mixture to warm naturally to Room Temperature (RT).
-
Stir at RT for 2 to 12 hours .
-
QC Point: For maximum purity, an overnight stir is safe and ensures the sterically hindered third substitution occurs.
-
Step 5: Isolation
-
Allow the LiCl precipitate to settle.
-
Filter the suspension through a Schlenk frit (medium porosity) or via cannula filtration into a clean, dry, Argon-purged flask.
-
Wash the filter cake with a small portion (10 mL) of dry pentane to recover entrained product.
Step 6: Purification
-
Remove volatiles (pentane/hexane) under reduced pressure (Schlenk line vacuum) at RT.
-
Vacuum Distillation: Transfer the resulting colorless oil to a short-path distillation apparatus.
-
Target Fraction: Collect the fraction boiling at 78–80°C at 1.6 mmHg .
-
Note: The residue is likely higher molecular weight oligomers or oxidized impurities.
-
Part 4: Characterization & Data Analysis
Expected Physical Properties
| Property | Value | Notes |
| Appearance | Colorless Liquid | May solidify in freezer (-32°C MP). |
| Boiling Point | 78°C @ 1.6 mmHg | Reference value [1, 3]. |
| Molecular Weight | 272.46 g/mol | Formula: |
| Density | ~0.83 g/mL |
NMR Validation Criteria
The following NMR signatures confirm the structure and purity.
NMR (300 MHz,-
0.67 ppm (s, 6H): Corresponds to the methylene protons (
). -
-0.12 to -0.23 ppm (s, 27H): Corresponds to the trimethylsilyl protons (
). -
Integration Ratio: Must be exactly 2:9 (or 6:27). Deviation suggests mono/di-substituted impurities.
- +80 to +86 ppm: Broad singlet.
-
Diagnostic: Disappearance of
peak (+47 ppm) and absence of borate "ate" complexes (typically < 0 ppm).
Steric Environment Visualization
The unique reactivity of this molecule is defined by its steric bulk.
Figure 2: Conceptual representation of the steric crowding around the Boron center. The bulky trimethylsilyl groups protect the boron atom, stabilizing it against dimerization and moderating its Lewis acidity.
References
-
Seyferth, D. (1959). The Preparation of Organosilicon and Organotin-substituted Boranes. Journal of the American Chemical Society, 81(8), 1844–1847.
-
Sánchez-Roa, D., Kocher, J., Tortajada, A., & Hevia, E. (2023). Sodium Mediated Deprotonative Borylation of Arenes Using Sterically Demanding B(CH2SiMe3)3. Chemical Science (Royal Society of Chemistry).
-
Oakwood Chemical . (n.d.). Tris[(trimethylsilyl)methyl]borane Product Specification. Retrieved January 29, 2026.
-
PubChem . (2025). Compound Summary: Tris(trimethylsilylmethyl)borane.[3][4][5] National Library of Medicine.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US5952152A - Borate coinitiators for photopolymerization - Google Patents [patents.google.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. NL1004597C2 - Borate co-initiators for photopolymerization. - Google Patents [patents.google.com]
